molecular formula C16H13F3N2 B15004234 1H-1,3-Benzimidazole, 1-(2-phenylethyl)-2-(trifluoromethyl)-

1H-1,3-Benzimidazole, 1-(2-phenylethyl)-2-(trifluoromethyl)-

Cat. No.: B15004234
M. Wt: 290.28 g/mol
InChI Key: SHEHVQIKGLXMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications.

Preparation Methods

The synthesis of 1-phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-phenylenediamine and 2-bromo-1-phenylethanone.

    Cyclization Reaction: The key step involves the cyclization of 1,2-phenylenediamine with 2-bromo-1-phenylethanone in the presence of a base, such as potassium carbonate, to form the benzimidazole ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) under specific reaction conditions, such as the presence of a catalyst like copper(I) iodide.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-Phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole can be compared with other similar compounds, such as:

    1-Phenethyl-2-methyl-1H-1,3-benzimidazole: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Phenethyl-2-chloromethyl-1H-1,3-benzimidazole: The presence of a chloromethyl group instead of a trifluoromethyl group alters the compound’s reactivity and biological activity.

    1-Phenethyl-2-(trifluoromethyl)-1H-1,3-imidazole: This compound has a similar structure but with an imidazole ring instead of a benzimidazole ring, leading to different chemical and biological properties.

The uniqueness of 1-phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H13F3N2

Molecular Weight

290.28 g/mol

IUPAC Name

1-(2-phenylethyl)-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C16H13F3N2/c17-16(18,19)15-20-13-8-4-5-9-14(13)21(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

SHEHVQIKGLXMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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